(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide
Description
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide (CAS: 201677-59-0) is a chiral organic compound with a molecular formula of C₁₆H₁₆BrNO₃ and a molecular weight of 350.21 g/mol. Its structure features a formamide group attached to a substituted phenyl ring, which includes a 2-bromo-1-hydroxyethyl moiety at the 5-position and a benzyloxy group at the 2-position (). The (R)-configuration at the chiral center distinguishes it from its enantiomer. This compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing β₂-adrenergic receptor agonists like formoterol derivatives ().
Properties
IUPAC Name |
N-[5-(2-bromo-1-hydroxyethyl)-2-phenylmethoxyphenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUZIIGCSOMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Mechanistic Insights
The catalyst (IV) induces asymmetry via a six-membered transition state, where the ketone coordinates to the boron center, enabling hydride transfer exclusively to the Re face. This step is critical for establishing the (R)-configuration, which is retained throughout subsequent reactions.
Nitro Reductive Formylation in One-Pot Synthesis
The intermediate (III) undergoes simultaneous nitro reduction and formylation to yield the final product (I). This one-pot method enhances yield (76%) and reduces production time.
Optimized Protocol (Example 6)
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Hydrogenation :
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Substrate : 500 g (III) in 5 L THF
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Catalyst : 5 g PtO₂
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Conditions : 1.5–1.6 MPa H₂, 40–50°C, 4 h
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Outcome : Complete nitro reduction to amine.
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Formylation :
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Reagents : 250 g formic acid + 250 g acetic anhydride
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Conditions : 20–25°C, 0.5 h stirring
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Workup : Solvent evaporation, toluene recrystallization
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Yield : 76% (375 g); Chiral Purity: >99.8%
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Advantages Over Stepwise Methods
Alternative Synthetic Routes
Epoxide Ring-Opening Strategy
A divergent approach condenses (R)-N-[5-oxiranyl-2-(phenylmethoxy)phenyl]formamide with (R)-4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine. However, this method requires additional steps for epoxide synthesis, reducing overall efficiency.
Resolving Racemic Mixtures
Early methods relied on chiral resolving agents (e.g., mandelic acid) to separate (R,R)- and (S,S)-diastereomers. This approach is labor-intensive and yields <50% of the desired isomer.
Industrial-Scale Synthesis
Catalyst Recycling and Solvent Optimization
Industrial protocols emphasize sustainability:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide undergoes nucleophilic substitution reactions with amines to form sulfonamides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Scientific Research Applications
Medicinal Chemistry
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide exhibits properties that make it a candidate for pharmaceutical development:
- Bronchodilator Activity : The compound is structurally related to formoterol, a potent β₂-adrenoceptor agonist used for treating asthma and chronic obstructive pulmonary disease (COPD). Its derivatives can potentially enhance bronchodilation effects while minimizing side effects associated with non-selective β-agonists .
- Antitumor Potential : Preliminary studies suggest that compounds with similar structures may exhibit antitumor activity. Investigating the specific mechanisms by which this compound interacts with cancer cell lines could yield valuable insights into its therapeutic potential .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often utilizing chiral catalysts to ensure the production of the desired enantiomer:
- Synthesis Methodology : The compound can be synthesized through a multi-step process involving the reduction of nitro precursors followed by formylation reactions. The use of chiral oxazaborolidine catalysts has been documented to enhance the enantioselectivity of the synthesis .
Case Study 1: Formoterol Derivatives
Research has indicated that derivatives of this compound can lead to improved formulations of existing bronchodilators. For instance, studies on structural modifications have shown enhanced efficacy in binding to β₂ receptors while maintaining lower systemic side effects .
Case Study 2: Anticancer Research
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines. The potential application of this compound in targeted cancer therapies is currently under investigation, focusing on its mechanism of action and interaction with specific molecular targets within cancer cells .
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-3-methyl- involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines, alcohols, and other nucleophilic species. This reactivity is exploited in various synthetic applications, particularly in the formation of sulfonamides and sulfonate esters .
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Standards
Several compounds listed in the Pharmacopeial Forum () share structural motifs with the target molecule:
| Compound ID | Name | Key Structural Differences vs. Target Compound | Relative Retention Time (RRT) | Molecular Formula |
|---|---|---|---|---|
| B | N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide | - 4-Methoxyphenylethyl amino group replaces bromo-hydroxyethyl | 0.7 | C₁₉H₂₃N₂O₄ |
| D | N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | - Methyl substitution on ethyl chain; methoxy group at 4-position | 1.3 | C₂₁H₂₇N₂O₄ |
| H | N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide | - Benzyl group absent; additional methoxy substitution | 2.2 | C₂₀H₂₅N₂O₄ |
Key Observations :
- The target compound’s bromo-hydroxyethyl group () is replaced by amino-ethyl or methoxy-substituted chains in analogues B, D, and H.
- These substitutions alter polarity and retention times in chromatographic analyses (RRT range: 0.7–2.2 vs. target’s unlisted RRT) ().
- The benzyloxy group in the target compound enhances lipophilicity compared to hydroxyl or methoxy groups in analogues ().
Formoterol-Related Derivatives
N,O-Dibenzylated formoterol (CAS 43229-70-5, ):
- Structure: Contains a dibenzylated aminoethyl chain and methoxyphenyl groups.
- Molecular Formula : C₃₃H₃₆N₂O₄ (MW: 524.65 g/mol).
- Comparison :
- The target compound lacks the dibenzyl and methoxyphenyl substituents, resulting in a simpler structure and lower molecular weight (350.21 vs. 524.65 g/mol).
- Both compounds serve as intermediates in β₂-agonist synthesis but differ in receptor-binding affinity due to steric and electronic effects ().
Q & A
Q. What role could this compound play in materials science, such as polymer functionalization?
- Methodological Answer : The phenylmethoxy group enables π-π stacking in conductive polymers. Electropolymerization studies with pyrrole monomers, modified with bromoformamide side chains, demonstrate enhanced electrochemical stability for biosensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
